2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a methylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol typically involves the reaction of cyclopropylmethylamine with 2-methylpropan-1-ol under specific conditions. One common method involves the use of cyclopropylmethylamine and 2-hydroxy-2-methylpropanenitrile in the presence of hydrochloric acid and ether . The reaction proceeds at ambient temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group is known to participate in various interactions, including hydrogen bonding and π-stacking, which can influence the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol is unique due to its specific structural features, including the cyclopropylmethyl group and the amino-alcohol backbone.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,6-10)9-5-7-3-4-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
MACHGFBDHNDWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.